N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide
Brand Name: Vulcanchem
CAS No.: 872724-07-7
VCID: VC4814244
InChI: InChI=1S/C15H20FN3O5S/c1-10-8-11(16)4-5-12(10)25(22,23)19-6-3-7-24-13(19)9-18-15(21)14(20)17-2/h4-5,8,13H,3,6-7,9H2,1-2H3,(H,17,20)(H,18,21)
SMILES: CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC
Molecular Formula: C15H20FN3O5S
Molecular Weight: 373.4

N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide

CAS No.: 872724-07-7

Cat. No.: VC4814244

Molecular Formula: C15H20FN3O5S

Molecular Weight: 373.4

* For research use only. Not for human or veterinary use.

N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide - 872724-07-7

Specification

CAS No. 872724-07-7
Molecular Formula C15H20FN3O5S
Molecular Weight 373.4
IUPAC Name N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide
Standard InChI InChI=1S/C15H20FN3O5S/c1-10-8-11(16)4-5-12(10)25(22,23)19-6-3-7-24-13(19)9-18-15(21)14(20)17-2/h4-5,8,13H,3,6-7,9H2,1-2H3,(H,17,20)(H,18,21)
Standard InChI Key MZXGHMOFCCALRK-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC

Introduction

N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide is a complex organic compound featuring a unique molecular structure that includes a 4-fluoro-2-methylbenzenesulfonyl group, an oxazinan ring, and an ethanediamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial effects.

Synthesis Methods

The synthesis of N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide typically involves several steps:

  • Formation of the oxazinan ring: Achieved through cyclization reactions under acidic or basic conditions.

  • Introduction of the fluorinated aromatic group: Utilizes fluorinating agents such as Selectfluor®.

  • Amide bond formation: Coupling the oxazinan intermediate with the ethanediamide moiety using coupling reagents like EDCI or DCC.

Biological Activity

Research indicates that N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide exhibits significant antimicrobial activity. A study demonstrated its effectiveness against Staphylococcus aureus, showing inhibition at a concentration of 50 μg per well. The compound's mechanism of action involves interaction with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Biological ActivityDescription
Antimicrobial ActivityEffective against Staphylococcus aureus at 50 μg per well
Mechanism of ActionInteraction with enzymes or receptors, modulating their activity

Potential Applications

Given its unique structure and biological activities, N'-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide is a candidate for further pharmacological exploration. Its potential applications include:

  • Medicinal Chemistry: As a building block for the synthesis of more complex molecules with therapeutic potential.

  • Biochemical Assays: Utilized as a reagent in various biochemical assays due to its sulfonamide characteristics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator